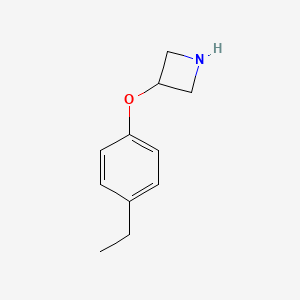
3-(4-Ethylphenoxy)azetidine
Overview
Description
3-(4-Ethylphenoxy)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is driven by photochemical conditions, which facilitate the formation of the azetidine ring. The reaction conditions often require the use of a photosensitizer and controlled light exposure to achieve the desired product.
Industrial Production Methods
Industrial production of azetidines, including 3-(4-Ethylphenoxy)azetidine, can involve large-scale photochemical reactors to ensure consistent and efficient synthesis. The use of continuous flow photochemistry has been explored to enhance the scalability and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-(4-Ethylphenoxy)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenoxy)azetidine involves its interaction with molecular targets through its strained azetidine ring. The ring strain facilitates the formation of reactive intermediates, which can interact with various biological targets. The compound’s reactivity is driven by the release of ring strain energy upon interaction with nucleophiles or electrophiles .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing heterocycles commonly found in many pharmaceuticals.
Uniqueness
3-(4-Ethylphenoxy)azetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a valuable scaffold in drug discovery and material science .
Properties
IUPAC Name |
3-(4-ethylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-9-3-5-10(6-4-9)13-11-7-12-8-11/h3-6,11-12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOSJJUTZQWWEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


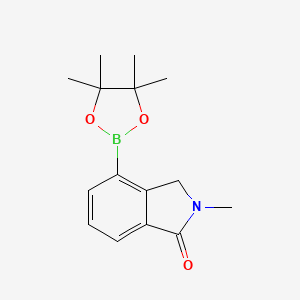

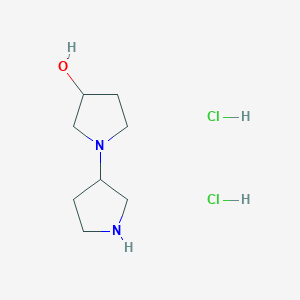
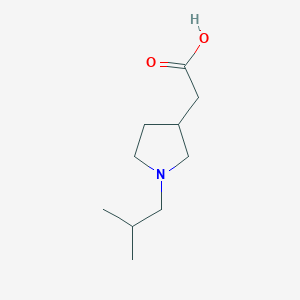
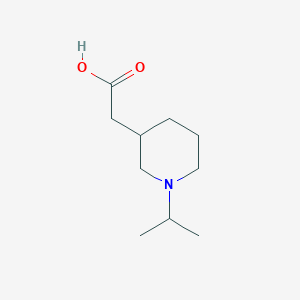


![4-[(2-Chloro-6-fluorophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B1392359.png)
![5-[(6-Methylpyridin-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392360.png)
![(5E)-2-Mercapto-5-[(1-methyl-1H-pyrrol-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1392361.png)
![4-{[5-(Butyrylamino)-2-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1392362.png)
![3-Phenyl-5-[(4-phenylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392363.png)
![4-Oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}-2-butenoic acid](/img/structure/B1392364.png)

